[(1-Methoxycycloheptyl)methyl](methyl)amine
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Overview
Description
(1-Methoxycycloheptyl)methylamine is an organic compound characterized by a cycloheptyl ring substituted with a methoxy group and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxycycloheptyl)methylamine typically involves the following steps:
Formation of 1-Methoxycycloheptanol: This can be achieved by the methoxylation of cycloheptanone using methanol in the presence of an acid catalyst.
Conversion to 1-Methoxycycloheptyl Chloride: The alcohol group in 1-methoxycycloheptanol is converted to a chloride using thionyl chloride or phosphorus trichloride.
Amination: The resulting 1-methoxycycloheptyl chloride is then reacted with methylamine to form (1-Methoxycycloheptyl)methylamine.
Industrial Production Methods
In an industrial setting, the production of (1-Methoxycycloheptyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1-Methoxycycloheptyl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy and methylamine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or primary amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
(1-Methoxycycloheptyl)methylamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Methoxycycloheptyl)methylamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
(1-Methoxycyclohexyl)methylamine: Similar structure with a cyclohexyl ring instead of a cycloheptyl ring.
(1-Methoxycyclopentyl)methylamine: Similar structure with a cyclopentyl ring instead of a cycloheptyl ring.
(1-Methoxycyclooctyl)methylamine: Similar structure with a cyclooctyl ring instead of a cycloheptyl ring.
Uniqueness
(1-Methoxycycloheptyl)methylamine is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties compared to its analogs with smaller or larger ring sizes
Biological Activity
(1-Methoxycycloheptyl)methylamine is an organic compound notable for its unique structural features, which include a methoxy group and a methylamine moiety attached to a cycloheptyl ring. Its molecular formula is C11H23NO, with a molecular weight of 185.31 g/mol. This compound is of interest due to its potential biological activities, particularly in relation to neurotransmission and metabolic processes.
Structural Characteristics
The structural characteristics of (1-Methoxycycloheptyl)methylamine contribute significantly to its biological activity. As an amine derivative, it may exhibit properties akin to other amines, potentially acting as neurotransmitters or influencing various biological pathways.
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Cycloheptylamine | Cycloheptyl ring with an amine group | Lacks methoxy functionality |
Methoxycycloheptane | Cycloheptyl ring with a methoxy group | Lacks amine functionality |
(1-Methoxycycloheptyl)methylamine | Cycloheptyl ring with both methoxy and amine groups | Enhanced reactivity and potential applications |
Neurotransmission
Research indicates that compounds similar to (1-Methoxycycloheptyl)methylamine may interact with neurotransmitter systems. Methylamines are known to influence neurotransmission, and studies suggest that this compound could modulate the activity of glutamate receptors, particularly metabotropic glutamate receptors (mGluRs). These receptors are implicated in numerous neurological functions and disorders, including anxiety and depression .
Metabolic Pathways
The compound's interaction with metabolic pathways is another area of interest. Methylamines play roles in various metabolic processes, and understanding how (1-Methoxycycloheptyl)methylamine participates in these pathways could reveal its therapeutic potential. For instance, its effects on energy metabolism and cellular signaling pathways warrant further investigation .
Toxicological Studies
A series of toxicological studies have been conducted to assess the safety profile of methylamines, including related compounds. For example, developmental toxicity studies using intraperitoneal injections in animal models revealed no significant teratogenic effects at certain doses, suggesting that methylamines may have a favorable safety profile when used within specific parameters .
Binding Affinity Studies
Binding affinity studies have shown that compounds structurally related to (1-Methoxycycloheptyl)methylamine can exhibit varying degrees of interaction with neurotransmitter receptors. For instance, research has demonstrated that certain derivatives can modulate NMDA receptor function, which is crucial for synaptic plasticity and memory formation . These findings indicate that (1-Methoxycycloheptyl)methylamine may also possess similar modulatory effects.
Properties
Molecular Formula |
C10H21NO |
---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
1-(1-methoxycycloheptyl)-N-methylmethanamine |
InChI |
InChI=1S/C10H21NO/c1-11-9-10(12-2)7-5-3-4-6-8-10/h11H,3-9H2,1-2H3 |
InChI Key |
GSGZPIQTYYJXAJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1(CCCCCC1)OC |
Origin of Product |
United States |
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